molecular formula C12H8F3NO3 B13935356 8-Methoxy-3-(trifluoromethyl)quinoline-6-carboxylic acid

8-Methoxy-3-(trifluoromethyl)quinoline-6-carboxylic acid

Cat. No.: B13935356
M. Wt: 271.19 g/mol
InChI Key: WHRYABBQFZXRBR-UHFFFAOYSA-N
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Description

8-Methoxy-3-(trifluoromethyl)quinoline-6-carboxylic acid is a fluorinated quinoline derivative. Quinolines are a class of heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, agriculture, and materials science. The incorporation of fluorine atoms into quinoline structures often enhances their biological activity and chemical stability .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Methoxy-3-(trifluoromethyl)quinoline-6-carboxylic acid typically involves multiple steps, including cyclization, cycloaddition, and direct fluorination reactions. One common method involves the nucleophilic substitution of fluorine atoms and cross-coupling reactions using organometallic compounds .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale cyclization reactions under controlled conditions to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 8-Methoxy-3-(trifluoromethyl)quinoline-6-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce various quinoline derivatives with different functional groups .

Scientific Research Applications

8-Methoxy-3-(trifluoromethyl)quinoline-6-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including antibacterial, antineoplastic, and antiviral activities.

    Industry: Utilized in the development of advanced materials, such as liquid crystals and dyes.

Mechanism of Action

The mechanism of action of 8-Methoxy-3-(trifluoromethyl)quinoline-6-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The presence of the trifluoromethyl group can enhance the compound’s binding affinity and specificity for its target .

Comparison with Similar Compounds

  • 7-Fluoro-4-(diethylamino-1-methylbutylamino)quinoline
  • Mefloquine
  • Brequinar®
  • Flosequinan

Comparison: Compared to these similar compounds, 8-Methoxy-3-(trifluoromethyl)quinoline-6-carboxylic acid is unique due to its specific substitution pattern and the presence of the trifluoromethyl group. This structural feature can significantly influence its chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C12H8F3NO3

Molecular Weight

271.19 g/mol

IUPAC Name

8-methoxy-3-(trifluoromethyl)quinoline-6-carboxylic acid

InChI

InChI=1S/C12H8F3NO3/c1-19-9-4-7(11(17)18)2-6-3-8(12(13,14)15)5-16-10(6)9/h2-5H,1H3,(H,17,18)

InChI Key

WHRYABBQFZXRBR-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(=CC(=C1)C(=O)O)C=C(C=N2)C(F)(F)F

Origin of Product

United States

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